

An In-depth Technical Guide to the Spectral Data of 4-Isopropylphenylacetic Acid

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Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

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Introduction

4-Isopropylphenylacetic acid, a derivative of phenylacetic acid, serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and specialty chemicals. Its structural integrity and purity are paramount for the efficacy and safety of the final products. Spectroscopic analysis provides the definitive means for the structural elucidation and quality assessment of this compound. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **4-Isopropylphenylacetic acid**, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

This document moves beyond a simple presentation of data, delving into the causality behind experimental observations and the logic of spectral interpretation. By integrating foundational principles with empirical data, this guide aims to equip the reader with the expertise to confidently identify and characterize **4-Isopropylphenylacetic acid**.

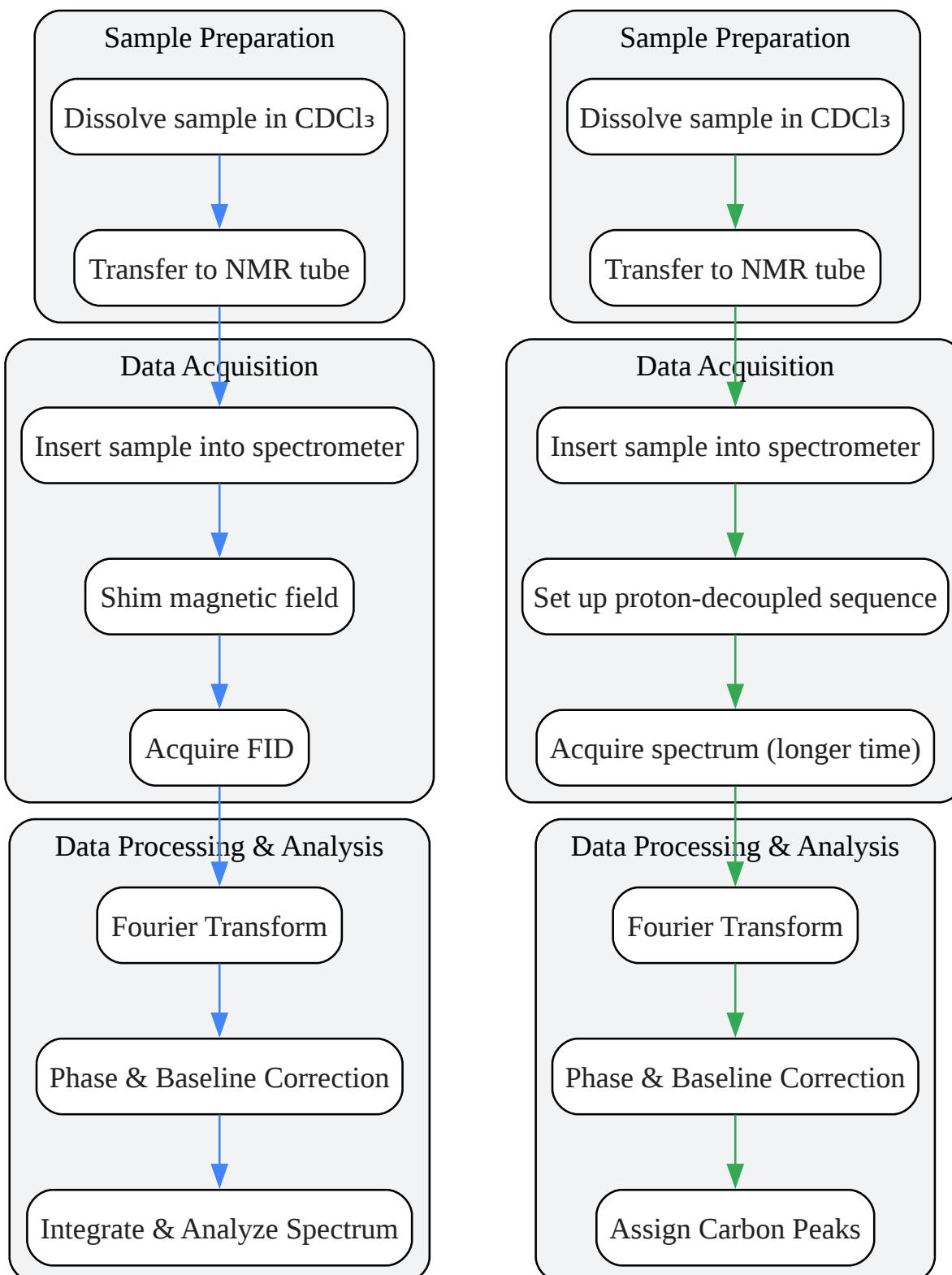
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of atoms within the **4-Isopropylphenylacetic acid** structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their relative numbers, and their proximity to other protons.

- Sample Preparation: Dissolve 5-10 mg of **4-Isopropylphenylacetic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.
- Shimming: Place the NMR tube in the spectrometer and initiate the shimming process to optimize the homogeneity of the magnetic field across the sample, which is essential for high-resolution spectra.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

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Caption: Workflow for ^{13}C NMR Spectroscopy.

Chemical Shift (δ , ppm)	Assignment
~178-180	C=O
~147-148	Ar-C (ipso, attached to isopropyl)
~131-132	Ar-C (ipso, attached to CH_2COOH)
~129-130	Ar-CH (ortho to CH_2COOH)
~126-127	Ar-CH (ortho to isopropyl)
~40-41	$-\text{CH}_2\text{-COOH}$
~33-34	$-\text{CH}(\text{CH}_3)_2$
~23-24	$-\text{CH}(\text{CH}_3)_2$

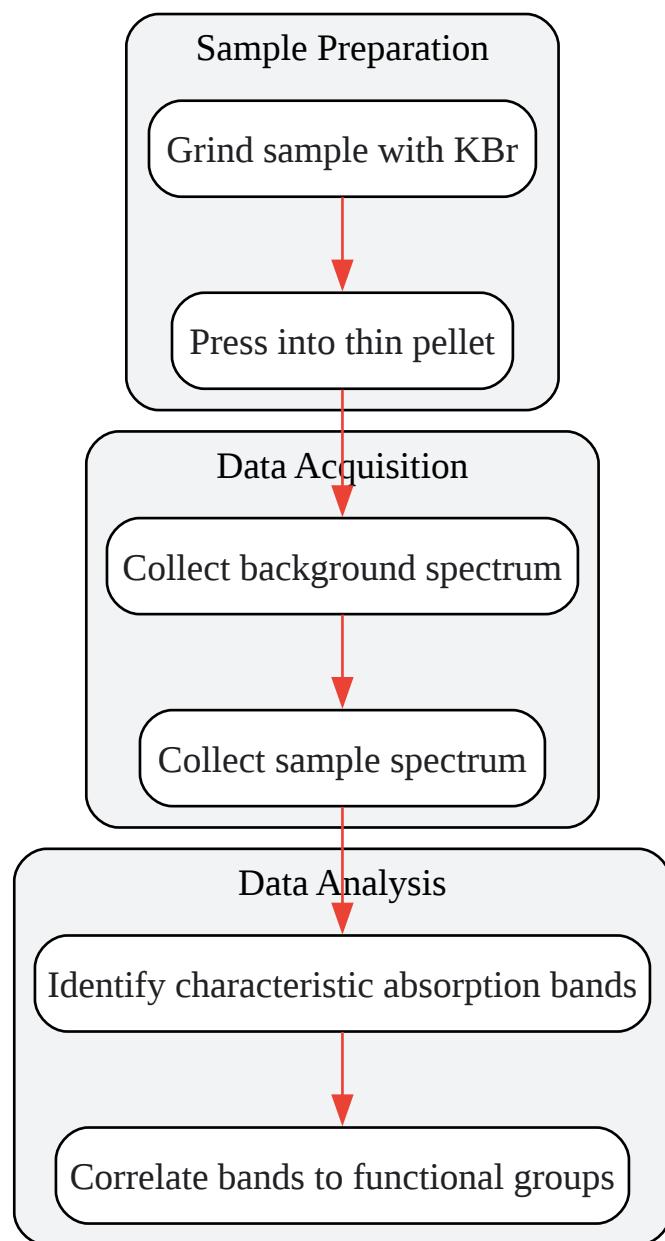
Note: Chemical shifts are approximate and sourced from spectral databases.[\[1\]](#)

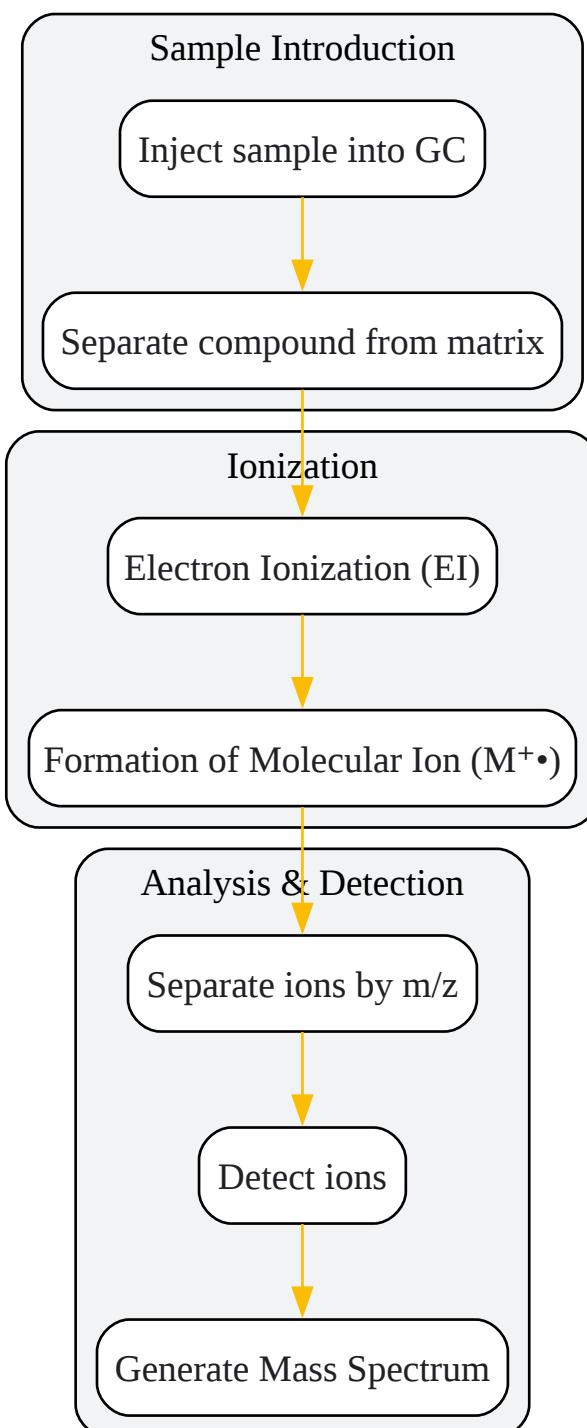
- Carbonyl Carbon (~178-180 ppm): The carbon of the carboxylic acid is the most downfield signal due to the strong deshielding from the two oxygen atoms. [\[2\]](#)[\[3\]](#)[\[4\]](#)* Aromatic Carbons (~126-148 ppm): Four distinct signals are observed for the aromatic carbons. The two quaternary (ipso) carbons, which are attached to the substituents, are typically weaker in intensity. The carbon attached to the isopropyl group is further downfield due to the substitution effect. The two sets of CH carbons are also resolved.
- Methylene Carbon (~40-41 ppm): The benzylic methylene carbon appears in the expected range for a carbon atom situated between an aromatic ring and a carbonyl group.
- Isopropyl Carbons (~23-34 ppm): The methine carbon (-CH) is observed around 33-34 ppm, while the two equivalent methyl carbons (- CH_3) appear further upfield around 23-24 ppm, consistent with typical aliphatic carbon chemical shifts. [\[5\]](#)

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

- Sample Preparation: As **4-Isopropylphenylacetic acid** is a solid, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be obtained from a melt by placing a small amount of solid between two salt plates and heating gently, or by casting a thin film from a volatile solvent. [6]2. Background Spectrum: A background spectrum of the pure KBr pellet or empty salt plates is collected. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the sample matrix.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).





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Sources

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